2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
2-Chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl group at the 1-position and a benzamide moiety at the 6-position. The benzamide ring is further modified with chloro and fluoro substituents at the 2- and 6-positions, respectively. The 2-methylpropanoyl group may enhance lipophilicity and metabolic stability compared to bulkier or more polar substituents, as observed in related analogs .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-12(2)20(26)24-10-4-5-13-11-14(8-9-17(13)24)23-19(25)18-15(21)6-3-7-16(18)22/h3,6-9,11-12H,4-5,10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWAKXNNXMFIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps. One common route starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is then subjected to a series of reactions including amination, acylation, and cyclization to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be contextualized against the following analogs:
Table 1: Structural Comparison of Key Analogs
Key Findings
Substituent Effects on Polarity and Solubility The 2-methylpropanoyl group in the target compound provides intermediate lipophilicity compared to sulfonyl-substituted analogs (e.g., ), which are more polar due to strong electron-withdrawing effects. This balance may optimize both solubility and cell permeability .
Halogen Positioning and Electronic Effects
- The 2-chloro-6-fluoro substitution on the benzamide ring in the target compound creates a distinct electronic profile compared to the 3-chloro analog . Ortho-substituted halogens may enhance π-π stacking interactions with aromatic residues in biological targets .
- Bromine substitution (as in ) increases molecular weight and polarizability, which could enhance binding affinity but also metabolic susceptibility.
Conformational Rigidity and Crystal Packing Crystallographic studies of tetrahydroquinoline derivatives (e.g., ) reveal that substituents like sulfonyl or acyl groups influence torsion angles and hydrogen-bonding networks. The 2-methylpropanoyl group in the target compound likely reduces steric strain compared to bulkier sulfonyl groups, favoring specific conformations for receptor binding .
Synthetic Accessibility
- The target compound’s synthesis avoids the challenges associated with sulfonylation (e.g., low yields in sulfonyl-containing analogs ). Acylation reactions, as used here, are generally more efficient and scalable .
Table 2: Inferred Pharmacological Properties
Biological Activity
2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound notable for its potential biological activities. This compound integrates a chloro and fluoro substituent on the benzamide ring along with a tetrahydroquinoline moiety. Its unique structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C20H20ClFN2O2
- IUPAC Name : 2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- CAS Number : 1005292-76-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The exact mechanism remains under investigation, but preliminary studies suggest its role in inhibiting certain enzyme activities and possibly affecting cell signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
The compound demonstrated notable antiproliferative effects in vitro, particularly in two-dimensional cell culture models compared to three-dimensional models .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of halogen substituents (like chlorine and fluorine) often enhances the biological activity against various pathogens. In vitro studies have shown that these compounds can inhibit bacterial growth effectively .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique biological profiles of this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-chloro-6-fluorobenzamide | Structure | Moderate antimicrobial activity |
| 2-chloro-N-[1-(isobutyryl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide | Structure | Potentially effective against specific cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
